

An In-depth Technical Guide to 4-Phenoxybenzonitrile: Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-Phenoxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzonitrile, a member of the aromatic nitrile family, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique structure, featuring a phenoxy group attached to a benzonitrile moiety, imparts a distinct combination of reactivity and stability. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **4-phenoxybenzonitrile**, tailored for professionals in research and development.

Chemical Structure and Identification

The molecular structure of **4-phenoxybenzonitrile** consists of a phenyl ring linked via an ether bond to a benzonitrile group at the para position. This arrangement of aromatic rings and the nitrile functional group dictates its chemical behavior and physical properties.

Identifier	Value
IUPAC Name	4-phenoxybenzonitrile[1][2]
Synonyms	4-Cyanodiphenyl ether, Benzonitrile, 4-phenoxy-[1][2]
CAS Number	3096-81-9[1][2]
Molecular Formula	C ₁₃ H ₉ NO[1][2][3]
SMILES String	<chem>N#Cc1ccc(Oc2ccccc2)cc1</chem> [1]
InChI Key	UYHCIOZMFCLUDP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of **4-phenoxybenzonitrile** are summarized in the table below, providing essential data for its handling, processing, and application in various chemical syntheses.

Property	Value
Molecular Weight	195.22 g/mol [2][3]
Appearance	White to light yellow solid[4]
Melting Point	42-46 °C[1]
Boiling Point	170-174 °C at 4 Torr[3]
Flash Point	110 °C (closed cup)[1]
Solubility	Generally soluble in organic solvents like ethanol and acetone; limited solubility in water. [4]
XLogP3	3.4[2]

Experimental Protocols

Synthesis of 4-Phenoxybenzonitrile

Two primary synthetic routes for **4-phenoxybenzonitrile** are commonly employed:

1. Nucleophilic Aromatic Substitution (S_NAr) Reaction:

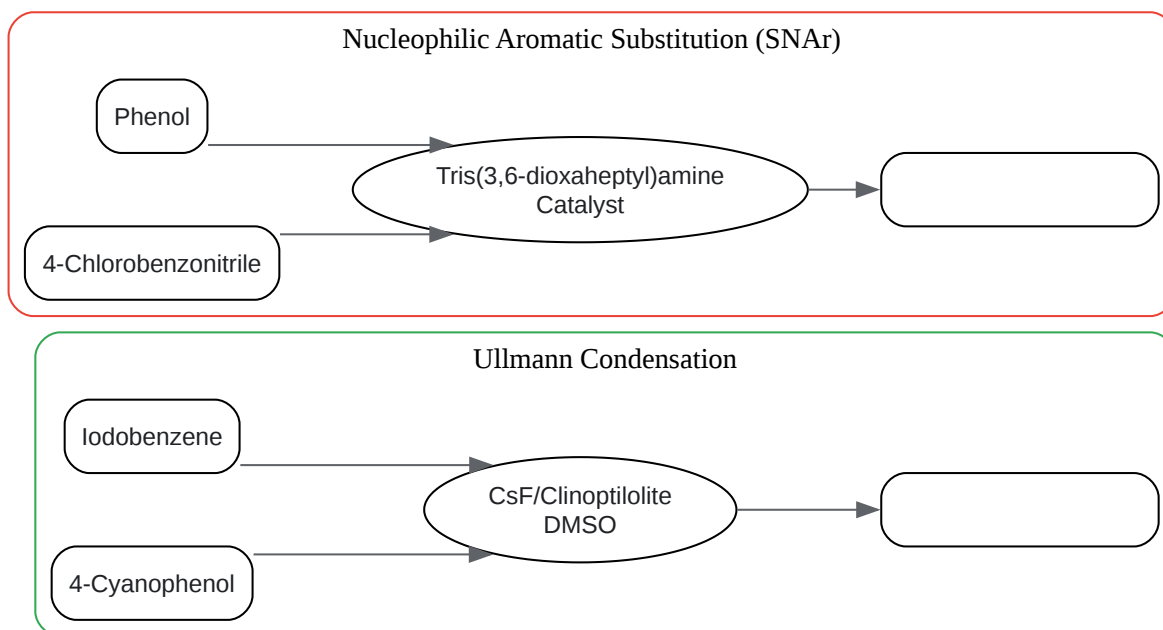
This method involves the reaction of 4-chlorobenzonitrile with phenol in the presence of a catalyst. A general description of this approach is the tris(3,6-dioxaheptyl)amine-catalyzed nucleophilic aromatic substitution.[1]

2. Ullmann Condensation:

This reaction involves coupling 4-cyanophenol with iodobenzene. A described method utilizes CsF/Clinoptilolite as a solid base in DMSO.[1]

A detailed experimental protocol for a related compound, 4-(4-(Methylsulfonyl)phenoxy)benzonitrile, can be adapted for the synthesis of **4-phenoxybenzonitrile**. [5]

Illustrative Synthesis Workflow:



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Synthetic routes to **4-Phenoxybenzonitrile**.

Purification

Purification of the crude product is typically achieved by column chromatography on silica gel.

[5] The choice of eluent would be determined by the polarity of the impurities present.

Recrystallization from a suitable solvent system is also a common purification technique for solid compounds.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons will appear as multiplets in the downfield region.
- ^{13}C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The nitrile carbon will have a characteristic chemical shift.

Infrared (IR) Spectroscopy:

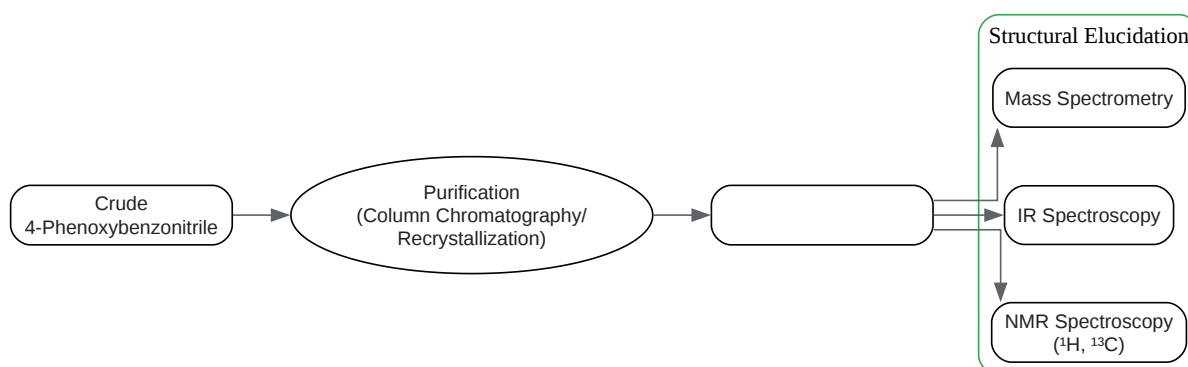
The IR spectrum is used to identify the functional groups present. Key absorptions for **4-phenoxybenzonitrile** include:

- A strong, sharp peak around 2230 cm^{-1} corresponding to the $\text{C}\equiv\text{N}$ (nitrile) stretch.
- Bands in the $1600\text{-}1450\text{ cm}^{-1}$ region due to aromatic $\text{C}=\text{C}$ stretching vibrations.
- Absorptions in the $1250\text{-}1000\text{ cm}^{-1}$ range are indicative of the C-O-C (ether) linkage.

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ($[\text{M}]^+$) would be observed at an m/z corresponding to the molecular weight of **4-phenoxybenzonitrile** (195.22).

Illustrative Analytical Workflow:



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Workflow for purification and analysis.

Safety and Handling

4-Phenoxybenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.

[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[1] It is a combustible solid and should be stored in a well-ventilated area away from ignition sources.

GHS Hazard and Precautionary Statements:

Category	Code	Description
Hazard Statements	H302+H312+H332	Harmful if swallowed, in contact with skin or if inhaled. [1]
Precautionary Statements	P261, P264, P280, P301+P312, P302+P352, P304+P340	Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. [1]

Applications

4-Phenoxybenzonitrile serves as a key building block in organic synthesis. One notable application is in the synthesis of 5-(4-phenoxy)phenyltetrazole, which highlights its utility in creating more complex heterocyclic structures relevant to medicinal chemistry.[\[1\]](#) Its derivatives are also explored in the development of novel polymers and dyes.[\[4\]](#)

Conclusion

This technical guide provides a foundational understanding of the chemical properties, structure, and experimental considerations for **4-phenoxybenzonitrile**. The presented data and protocols are intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this important chemical intermediate. The versatility of **4-phenoxybenzonitrile** in organic synthesis underscores its potential for the development of new molecules with diverse applications.

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